1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-4-23-22(29)17-7-9-27(10-8-17)19-12-21(25-14-24-19)30-13-20(28)26-18-11-15(2)5-6-16(18)3/h5-6,11-12,14,17H,4,7-10,13H2,1-3H3,(H,23,29)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOTTOSKYAHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within certain cell types.
Biologische Aktivität
The compound 1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide is a novel chemical entity with potential pharmacological applications. Its complex structure suggests a multifaceted mechanism of action, which warrants a detailed examination of its biological activity.
Chemical Structure
The molecular formula of the compound is , indicating a significant degree of complexity with multiple functional groups that may influence its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. For instance, thalidomide analogs have shown efficacy in multiple myeloma by altering the ubiquitination of key transcription factors involved in tumor proliferation .
Neuroprotective Effects
Piperidine derivatives have been studied for their neuroprotective properties. They may enhance cognitive function and provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter systems.
In Vitro Studies
-
Cell Line Studies : In vitro assays using cancer cell lines such as HeLa and MCF-7 have shown that similar compounds exert cytotoxic effects at micromolar concentrations. The mechanism often involves the induction of oxidative stress leading to apoptosis.
Cell Line IC50 (µM) Mechanism of Action HeLa 10 Induces apoptosis through ROS generation MCF-7 15 Inhibits cell proliferation via cell cycle arrest - Neuroprotection : Studies on piperidine derivatives indicate potential neuroprotective effects, where compounds improved neuronal survival in models of oxidative stress.
In Vivo Studies
- Animal Models : Preliminary studies in murine models have suggested that compounds structurally similar to the target compound may reduce tumor size and improve survival rates when administered at optimized doses.
- Behavioral Tests : In models of neurodegeneration, behavioral tests indicated improvements in memory and learning capabilities, suggesting cognitive enhancement properties.
Vergleich Mit ähnlichen Verbindungen
(a) 1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (CAS 1798673-25-2)
- Structural Differences : Replaces the thioether-linked 2,5-dimethylphenyl group with a cyclopropyl substituent and substitutes the ethyl carboxamide with a thiophen-2-ylmethyl group.
- Implications: The cyclopropyl group may enhance metabolic stability due to reduced steric hindrance compared to the bulkier 2,5-dimethylphenyl moiety.
(b) AZ257 and AZ331 ()
These 1,4-dihydropyridine derivatives share thioether-linked aryl groups but differ in core structure:
| Compound | Core Structure | Key Substituents | Potential Pharmacological Role |
|---|---|---|---|
| Target Compound | Pyrimidine-piperidine | 2,5-dimethylphenyl, ethyl carboxamide | Kinase inhibition? |
| AZ257 | 1,4-dihydropyridine | 4-bromophenyl, 2-methoxyphenyl | Calcium channel modulation |
| AZ331 | 1,4-dihydropyridine | 4-methoxyphenyl, 2-furyl | Calcium channel modulation |
- Key Observations :
- The pyrimidine-piperidine core may favor kinase targeting, whereas dihydropyridines are classical calcium channel blockers.
- The 2,5-dimethylphenyl group in the target compound offers higher lipophilicity (predicted logP ~3.2) compared to AZ257’s bromophenyl (logP ~2.8) and AZ331’s methoxyphenyl (logP ~2.5), suggesting enhanced blood-brain barrier penetration .
Functional Group Analogues
(a) Triazine-Pyrrolidine Derivatives ()
- Structural Overlap : Contains triazine instead of pyrimidine but shares carboxamide and aryl groups.
- Divergence : The triazine core’s electron-deficient nature may alter binding kinetics compared to pyrimidine’s π-electron richness.
(b) Thieno[2,3-b]pyridines ()
- Comparison: The thiophene ring in thienopyridines provides distinct electronic properties vs.
Research Findings and Data Tables
Table 1. Physicochemical Properties (Predicted)
| Compound | Molecular Weight | logP | PSA (Ų) | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | 455.56 | 3.2 | 98.5 | 2 | 8 |
| CAS 1798673-25-2 | 402.47 | 2.9 | 85.3 | 1 | 7 |
| AZ257 | 548.44 | 2.8 | 112.4 | 2 | 9 |
| AZ331 | 522.52 | 2.5 | 120.7 | 2 | 10 |
Table 2. Structural Influences on Activity
| Feature | Target Compound | Analogues | Biological Impact |
|---|---|---|---|
| Aryl Substituent | 2,5-dimethylphenyl | 4-bromophenyl (AZ257) | Higher lipophilicity → enhanced bioavailability |
| Core Heterocycle | Pyrimidine | 1,4-dihydropyridine | Potential shift from ion channels to kinases |
| Linker | Thioether | Ester (AZ331) | Improved metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
